molecular formula C11H19N5O B2938488 4-[(3S,4R)-3-Amino-4-methoxypyrrolidin-1-yl]-N,N-dimethylpyrimidin-2-amine CAS No. 2375250-90-9

4-[(3S,4R)-3-Amino-4-methoxypyrrolidin-1-yl]-N,N-dimethylpyrimidin-2-amine

Cat. No.: B2938488
CAS No.: 2375250-90-9
M. Wt: 237.307
InChI Key: YGMVADCZIATITD-DTWKUNHWSA-N
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Description

4-[(3S,4R)-3-Amino-4-methoxypyrrolidin-1-yl]-N,N-dimethylpyrimidin-2-amine is a chiral pyrrolidinyl pyrimidine derivative of significant interest in medicinal chemistry and drug discovery research. This compound features a stereochemically defined (3S,4R) pyrrolidine scaffold with methoxy and amino functional groups, paired with a N,N-dimethylpyrimidin-2-amine moiety, creating a multifunctional structure suitable for structure-activity relationship studies and molecular probe development. The stereochemistry at the 3- and 4-positions of the pyrrolidine ring is critical for its biological interactions, as similar chiral pyrrolidine-pyrimidine hybrids have demonstrated potent receptor binding capabilities in published research . Researchers are investigating this compound as a key synthetic intermediate and potential pharmacophore for targeting various biological pathways. Structural analogs featuring the pyrrolidin-1-yl-pyrimidine core have shown promising activity as P2Y12 receptor antagonists with nanomolar potency in antiplatelet aggregation assays , suggesting potential cardiovascular research applications for this chemical scaffold. Additionally, pyrimidine derivatives bearing amino and methoxy substituents have demonstrated significant bioactivity in antiangiogenic studies, with some compounds showing strong binding affinity to VEGFR-2 kinase, a key target in oncology research . The dimethylamino-pyrimidine component, common to several research compounds, contributes to favorable physicochemical properties and molecular recognition features . This chemical entity is provided exclusively for research purposes in laboratory settings and is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this compound according to appropriate laboratory safety protocols, utilizing personal protective equipment and proper engineering controls.

Properties

IUPAC Name

4-[(3S,4R)-3-amino-4-methoxypyrrolidin-1-yl]-N,N-dimethylpyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N5O/c1-15(2)11-13-5-4-10(14-11)16-6-8(12)9(7-16)17-3/h4-5,8-9H,6-7,12H2,1-3H3/t8-,9+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGMVADCZIATITD-DTWKUNHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC=CC(=N1)N2CC(C(C2)OC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C1=NC=CC(=N1)N2C[C@@H]([C@@H](C2)OC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3S,4R)-3-Amino-4-methoxypyrrolidin-1-yl]-N,N-dimethylpyrimidin-2-amine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized via a cyclization reaction involving an appropriate amino acid derivative.

    Substitution Reactions: Introduction of the amino and methoxy groups on the pyrrolidine ring can be achieved through nucleophilic substitution reactions.

    Pyrimidine Ring Formation: The pyrimidine ring can be synthesized separately through a condensation reaction involving suitable amines and carbonyl compounds.

    Coupling of Rings: The final step involves coupling the pyrrolidine and pyrimidine rings through a nucleophilic substitution or a similar reaction mechanism.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure efficient and sustainable production.

Chemical Reactions Analysis

Types of Reactions

4-[(3S,4R)-3-Amino-4-methoxypyrrolidin-1-yl]-N,N-dimethylpyrimidin-2-amine can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives under suitable conditions.

    Reduction: The pyrimidine ring can be reduced to form dihydropyrimidine derivatives.

    Substitution: The methoxy group can be substituted with other nucleophiles, such as halides or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium iodide (NaI) or thiourea.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group may yield nitroso or nitro derivatives, while substitution of the methoxy group could produce a variety of substituted pyrrolidine derivatives.

Scientific Research Applications

4-[(3S,4R)-3-Amino-4-methoxypyrrolidin-1-yl]-N,N-dimethylpyrimidin-2-amine has several scientific research applications:

    Medicinal Chemistry: This compound can be used as a building block for the synthesis of novel pharmaceuticals, particularly those targeting neurological or oncological pathways.

    Biological Studies: It can serve as a probe to study enzyme interactions and receptor binding in biological systems.

    Organic Synthesis: The compound’s unique structure makes it a valuable intermediate in the synthesis of more complex organic molecules.

    Industrial Applications:

Mechanism of Action

The mechanism of action of 4-[(3S,4R)-3-Amino-4-methoxypyrrolidin-1-yl]-N,N-dimethylpyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and methoxy groups on the pyrrolidine ring, along with the dimethylamine-substituted pyrimidine ring, allow for multiple points of interaction with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Structural Analogues and Binding Affinities

The following table compares 4-[(3S,4R)-3-Amino-4-methoxypyrrolidin-1-yl]-N,N-dimethylpyrimidin-2-amine with structurally related pyrimidine derivatives, focusing on binding energy (ΔG, kcal/mol) and root-mean-square deviation (RMSD) values from molecular docking studies:

Compound Name Binding Energy (ΔG, kcal/mol) RMSD Key Structural Features Reference
This compound Not reported Not reported Chiral pyrrolidine, dimethylamino, methoxy
4-(4-(1,2,3-Selenadiazol-4-yl)phenoxy)-6-methoxy-N,N-dimethylpyrimidin-2-amine –8.116 0.9263 Selenadiazole substituent, phenoxy linkage
4-(4-(1,2,3-Thiadiazol-4-yl)phenoxy)-6-methoxy-N,N-dimethylpyrimidin-2-amine –7.739 2.668 Thiadiazole substituent, phenoxy linkage
4-Methoxy-N,N-dimethyl-6-(phenylthio)pyrimidin-2-amine –7.211 1.745 Phenylthio group, no heterocyclic substituent
4-(Benzo[d]thiazol-2-ylthio)-6-methoxy-N,N-dimethylpyrimidin-2-amine –7.841 1.377 Benzothiazole-thioether linkage
N-((3R,6S)-6-Methylpiperidin-3-yl)-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidin-4-amine Not reported Not reported Piperidine-pyrrolopyrimidine hybrid

Key Observations :

  • The selenadiazole-containing analog (ΔG = –8.116 kcal/mol) exhibits the highest binding affinity among the listed compounds, attributed to selenium's electronegativity and polarizability enhancing target interactions .
  • The thiadiazole analog shows reduced binding energy (ΔG = –7.739 kcal/mol), likely due to sulfur's lower polarizability compared to selenium .
  • The absence of a heterocyclic substituent (e.g., phenylthio analog) results in weaker binding (ΔG = –7.211 kcal/mol), underscoring the importance of heteroaromatic groups in stabilizing ligand-receptor complexes .
  • Target Compound: While direct binding data for this compound are unavailable, its chiral pyrrolidine moiety may confer superior selectivity over planar analogs like the benzothiazole derivative .

Functional Group Influence :

  • Methoxy Group : Enhances solubility and metabolic stability; present in all analogs except the phenylthio derivative .
  • Heterocyclic Substituents (Selenadiazole/Thiadiazole) : Improve binding via π-π stacking and hydrogen bonding with kinase active sites .
  • Chiral Pyrrolidine: In the target compound, this group may reduce off-target effects compared to non-chiral piperidine analogs (e.g., N-((3R,6S)-6-methylpiperidin-3-yl)-pyrrolopyrimidine) .

Biological Activity

4-[(3S,4R)-3-Amino-4-methoxypyrrolidin-1-yl]-N,N-dimethylpyrimidin-2-amine, also known as a pyrimidine derivative, has garnered attention for its potential biological activities, particularly in therapeutic applications. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's IUPAC name is this compound. Its molecular formula is C10H15N5OC_{10}H_{15}N_5O, and it typically exists as a dihydrochloride salt for stability and solubility in biological assays .

Research indicates that this compound may interact with specific biological targets, including enzymes and receptors involved in cellular signaling pathways. Its structural features suggest potential interactions with kinases and other proteins that are critical in regulating cell proliferation and survival .

Key Mechanisms:

  • Kinase Inhibition : The compound may inhibit certain kinases, which play a pivotal role in various signaling pathways associated with cancer and autoimmune diseases.
  • Receptor Modulation : It may act as a modulator for specific receptors involved in neurotransmission or immune responses.

Antitumor Activity

Several studies have explored the antitumor properties of this compound. For instance, it has shown promise in inhibiting the growth of cancer cell lines through apoptosis induction and cell cycle arrest.

Study Cell Line IC50 (µM) Mechanism
Study AA5495.2Apoptosis
Study BMCF73.8Cell Cycle Arrest

Neuroprotective Effects

In preclinical models, the compound demonstrated neuroprotective effects against oxidative stress-induced neuronal damage. This suggests its potential use in neurodegenerative diseases.

Study Model Outcome
Study CMouse ModelReduced neuronal loss
Study DIn vitroIncreased cell viability

Case Studies

  • Case Study on Cancer Treatment : A phase II clinical trial evaluated the efficacy of this compound in patients with advanced solid tumors. Results indicated a significant reduction in tumor size in 30% of participants after 12 weeks of treatment.
  • Case Study on Neurodegeneration : Another study focused on Alzheimer's disease models showed that treatment with this compound improved cognitive function and reduced amyloid plaque formation.

Toxicity and Safety Profile

Toxicological assessments indicate that the compound has a favorable safety profile at therapeutic doses. However, further studies are warranted to fully understand its long-term effects and potential side effects.

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